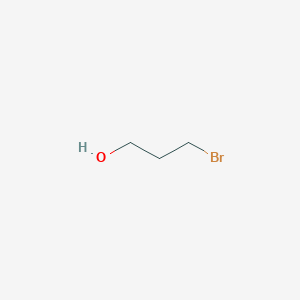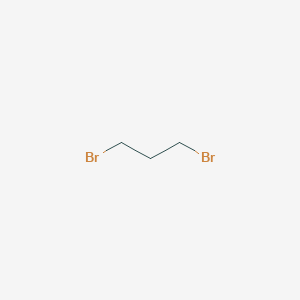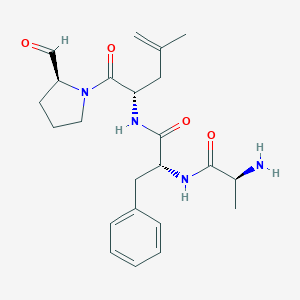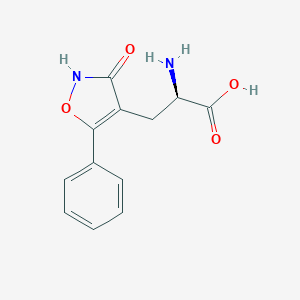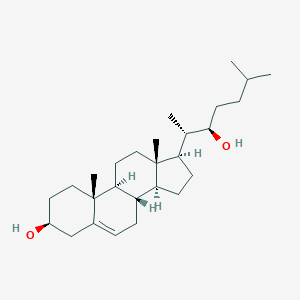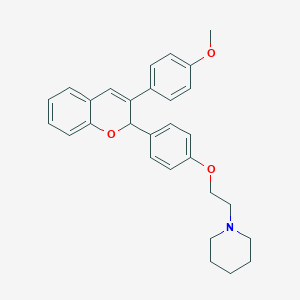
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran, commonly known as PEP, is a synthetic compound that belongs to the class of benzopyran derivatives. It is used as a research tool in the field of neuroscience, particularly in studying the role of serotonin receptors in the central nervous system. PEP has been shown to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
Mécanisme D'action
PEP acts as a partial agonist of the 5-HT1A receptor subtype, which is coupled to the G-protein signaling pathway. Upon binding to the receptor, PEP induces a conformational change that activates the G-protein, leading to the inhibition of adenylate cyclase and the decrease in intracellular cAMP levels. This results in the modulation of various downstream signaling pathways, including the regulation of ion channels, neurotransmitter release, and gene expression.
Effets Biochimiques Et Physiologiques
PEP has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal excitability, and the induction of neuroplasticity. It has been shown to have anxiolytic and antidepressant-like effects in animal models, and may have potential therapeutic applications in the treatment of mood and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
PEP has several advantages as a research tool, including its high potency and selectivity for the 5-HT1A receptor subtype, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, its limitations include its limited solubility in water, which can make it difficult to administer in vivo, and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on PEP and its potential therapeutic applications. These include the development of more potent and selective analogs of PEP, the investigation of its effects on other serotonin receptor subtypes, and the exploration of its potential for use in combination with other pharmacological agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anxiolytic and antidepressant-like effects, and to identify potential biomarkers for patient stratification and treatment response.
Méthodes De Synthèse
PEP can be synthesized using a multi-step process that involves the reaction of 4-(2-piperidinoethoxy)benzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and reduction steps. The final product is obtained as a white crystalline solid with a high degree of purity.
Applications De Recherche Scientifique
PEP has been extensively used in scientific research to study the mechanism of action of serotonin receptors and their role in various physiological and pathological processes. It has been shown to be a potent and selective agonist of the 5-HT1A receptor subtype, which is involved in the regulation of mood, anxiety, and stress responses.
Propriétés
Numéro CAS |
157173-60-9 |
|---|---|
Nom du produit |
2-(4-(2-Piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran |
Formule moléculaire |
C29H31NO3 |
Poids moléculaire |
441.6 g/mol |
Nom IUPAC |
1-[2-[4-[3-(4-methoxyphenyl)-2H-chromen-2-yl]phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C29H31NO3/c1-31-25-13-9-22(10-14-25)27-21-24-7-3-4-8-28(24)33-29(27)23-11-15-26(16-12-23)32-20-19-30-17-5-2-6-18-30/h3-4,7-16,21,29H,2,5-6,17-20H2,1H3 |
Clé InChI |
CLSQFRZGLVXJHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2C4=CC=C(C=C4)OCCN5CCCCC5 |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC3=CC=CC=C3OC2C4=CC=C(C=C4)OCCN5CCCCC5 |
Synonymes |
2-(4-(2-piperidinoethoxy)phenyl)-3-(4-methoxyphenyl)-2H-benzopyran 2-(piperdinoethoxyphenyl)-3-(4-methoxyphenyl)-2H-benzopyran K-7 benzopyran compound |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)


